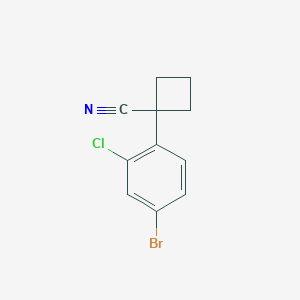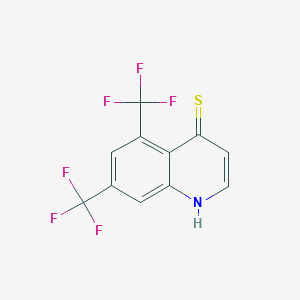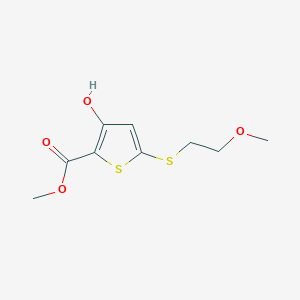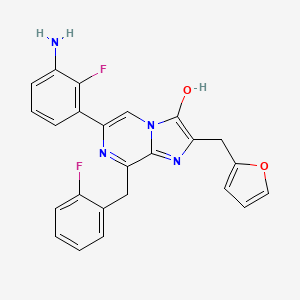
1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブロモ-2-クロロフェニル)シクロブタン-1-カルボニトリルは、シクロブタン環に4-ブロモ-2-クロロフェニル基とニトリル基が置換された有機化合物です。
準備方法
合成経路および反応条件: 1-(4-ブロモ-2-クロロフェニル)シクロブタン-1-カルボニトリルの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、市販されている4-ブロモ-2-クロロベンゼンとシクロブタノンから始まります。
中間体の形成: 最初のステップは、求核置換反応によって中間体を形成することです。これは、制御された条件下で、4-ブロモ-2-クロロベンゼンを適切な求核試薬と反応させることによって実現できます。
シクロブタン環の形成: 次に、中間体を環化させてシクロブタン環を形成します。このステップは、多くの場合、目的のシクロブタン構造の形成を確実にするために、強塩基と特定の反応条件の使用を必要とします。
ニトリル基の導入:
工業的製造方法: 1-(4-ブロモ-2-クロロフェニル)シクロブタン-1-カルボニトリルの工業的製造には、同様の合成経路を使用する可能性がありますが、規模が大きくなります。このプロセスは、効率、収率、およびコスト効率を最適化するために設計されており、多くの場合、連続フロー反応器や自動化されたシステムを使用して、品質の安定性と高スループットを保証します。
化学反応の分析
反応の種類: 1-(4-ブロモ-2-クロロフェニル)シクロブタン-1-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: フェニル環上の臭素原子と塩素原子は、適切な試薬を使用して他の官能基と置換できます。
酸化および還元: この化合物は、酸化および還元反応を起こすことができ、異なる酸化状態と誘導体の形成につながります。
環状付加反応: シクロブタン環は、環状付加反応に参加して、より大きな環構造を形成することができます。
一般的な試薬と条件:
置換: 水酸化ナトリウム、tert-ブトキシカリウム、または有機金属試薬などの試薬は、置換反応に使用できます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな置換されたフェニルシクロブタン誘導体を与える可能性があり、酸化および還元は、化合物の異なる酸化状態につながる可能性があります。
科学研究への応用
1-(4-ブロモ-2-クロロフェニル)シクロブタン-1-カルボニトリルは、いくつかの科学研究で応用されています。
化学: これは、有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 製薬中間体または有効成分としての可能性を調査するために研究が進められています。
産業: ポリマーや高度複合材料などの新しい材料の開発に使用されています。
科学的研究の応用
1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
作用機序
1-(4-ブロモ-2-クロロフェニル)シクロブタン-1-カルボニトリルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は異なる可能性があり、現在も研究中です。
類似の化合物:
- 1-(4-ブロモ-2-フルオロフェニル)シクロブタン-1-カルボニトリル
- 1-(4-クロロ-2-ブロモフェニル)シクロブタン-1-カルボニトリル
- 1-(4-ブロモ-2-メチルフェニル)シクロブタン-1-カルボニトリル
比較: 1-(4-ブロモ-2-クロロフェニル)シクロブタン-1-カルボニトリルは、フェニル環上の臭素と塩素の置換基の特定の組み合わせのために、その反応性と特性に影響を与える可能性があるため、ユニークです。類似の化合物と比較して、異なる化学的挙動と生物活性を示す可能性があり、目的の研究や用途に適した化合物となっています。
類似化合物との比較
- 1-(4-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile
- 1-(4-Chloro-2-bromophenyl)cyclobutane-1-carbonitrile
- 1-(4-Bromo-2-methylphenyl)cyclobutane-1-carbonitrile
Comparison: 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.
特性
分子式 |
C11H9BrClN |
|---|---|
分子量 |
270.55 g/mol |
IUPAC名 |
1-(4-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9BrClN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
InChIキー |
NFEGAJKNLSGDHU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)


![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)









